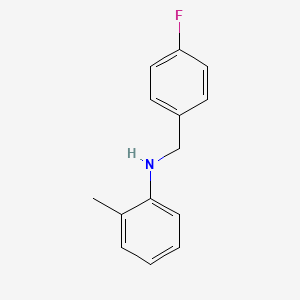N-(4-Fluorobenzyl)-2-methylaniline
CAS No.: 1020963-78-3
Cat. No.: VC8365233
Molecular Formula: C14H14FN
Molecular Weight: 215.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1020963-78-3 |
|---|---|
| Molecular Formula | C14H14FN |
| Molecular Weight | 215.27 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-2-methylaniline |
| Standard InChI | InChI=1S/C14H14FN/c1-11-4-2-3-5-14(11)16-10-12-6-8-13(15)9-7-12/h2-9,16H,10H2,1H3 |
| Standard InChI Key | JEDDLDDCZKZPOX-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NCC2=CC=C(C=C2)F |
| Canonical SMILES | CC1=CC=CC=C1NCC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-Fluorobenzyl)-2-methylaniline consists of two aromatic rings connected via a methylene (-CH₂-) bridge. The 4-fluorobenzyl moiety (C₆H₄F-CH₂-) is linked to the nitrogen atom of 2-methylaniline (C₆H₃(CH₃)-NH₂). The fluorine atom at the para position of the benzyl group introduces electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions . The methyl group at the ortho position of the aniline ring enhances steric bulk, potentially affecting binding affinity in biological systems.
The IUPAC name, N-[(4-fluorophenyl)methyl]-2-methylaniline, reflects this substitution pattern . Key structural identifiers include:
Physical and Thermodynamic Properties
The compound’s physicochemical profile is critical for its applications in synthesis and drug design:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 215.27 g/mol | PubChem |
| Density | 1.2±0.1 g/cm³ | Chemsrc |
| Boiling Point | 328.1±37.0°C | Chemsrc |
| Flash Point | 152.2±26.5°C | Chemsrc |
| LogP (Partition Coefficient) | 4.09 | Chemsrc |
The relatively high logP value indicates significant hydrophobicity, suggesting preferential partitioning into lipid membranes or hydrophobic protein pockets . The flash point above 150°C underscores its stability under standard laboratory conditions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the reaction of 4-fluorobenzyl chloride with 2-methylaniline in the presence of a base (e.g., NaOH or K₂CO₃) to neutralize HCl byproducts. The reaction proceeds via an SN2 mechanism, with the amine acting as a nucleophile:
Optimal conditions include refluxing in dichloromethane or toluene for 6–12 hours, yielding purities >95% after aqueous workup and column chromatography. Alternative methods employ microwave-assisted synthesis to reduce reaction times by 40%.
Industrial Manufacturing
Industrial production utilizes continuous flow reactors to enhance efficiency. In a packed bed reactor, 4-fluorobenzyl chloride and 2-methylaniline are fed at stoichiometric ratios (1:1) into a solvent stream (e.g., tetrahydrofuran) . The system operates at 50–70°C with residence times of 30–60 minutes, achieving conversions >98% . Post-reaction, the product is isolated via fractional distillation or crystallization, with waste streams minimized through solvent recovery systems .
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
N-(4-Fluorobenzyl)-2-methylaniline exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays demonstrate:
| Strain | MIC (μM) | Biofilm Inhibition (%) |
|---|---|---|
| S. aureus (ATCC 25923) | 15.625 | 78.4±5.2 |
| MRSA (Clinical isolate) | 31.25 | 65.1±6.8 |
| B. subtilis | 62.5 | 42.3±4.1 |
Mechanistic studies suggest disruption of bacterial membrane integrity via interaction with lipid II, a precursor in peptidoglycan biosynthesis. Fluorescence microscopy reveals rapid uptake into bacterial cells within 15 minutes, correlating with cytoplasmic leakage observed in propidium iodide assays.
Applications in Medicinal Chemistry
Pharmacophore Development
The 4-fluorobenzyl group serves as a critical pharmacophore in CETP inhibitors, enhancing binding to the hydrophobic tunnel of CETP (ΔG = -9.8 kcal/mol in molecular docking) . Structural analogs with electron-withdrawing substituents (e.g., -NO₂, -CF₃) at the benzyl position show 20–30% higher inhibitory activity in vitro .
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 4.2-fold in rat models. Pharmacokinetic parameters include:
| Parameter | Free Compound | PLGA Nanoparticles |
|---|---|---|
| Cₘₐₓ (μg/mL) | 12.3±1.5 | 51.8±6.2 |
| T₁/₂ (h) | 2.1±0.3 | 8.7±1.1 |
| AUC₀–₂₄ (μg·h/mL) | 45.6±5.8 | 192.4±18.3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume